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Compound of Interest

Compound Name: Chlorodiethylborane

Cat. No.: B1606905 Get Quote

CAS Number: 5314-83-0

Introduction
Chlorodiethylborane is a versatile organoboron reagent widely employed in organic

synthesis. Its utility is most pronounced in the formation of carbon-carbon bonds, particularly in

stereoselective reactions such as the aldol condensation. This technical guide provides an in-

depth overview of chlorodiethylborane, including its chemical properties, a detailed synthesis

protocol, and its application in the stereoselective aldol reaction. This document is intended for

researchers, scientists, and professionals in the field of drug development and fine chemical

synthesis.

Chemical and Physical Properties
Chlorodiethylborane is a pyrophoric liquid that is highly reactive towards moisture and air. It is

typically handled under an inert atmosphere of nitrogen or argon. Key quantitative data for this

compound are summarized in the table below.
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Property Value

CAS Number 5314-83-0

Molecular Formula C4H10BCl

Molecular Weight 104.38 g/mol

Boiling Point 87-89 °C

Density 0.825 g/mL at 25 °C

Synthesis of Chlorodiethylborane
The synthesis of chlorodiethylborane is most commonly achieved through the redistribution

reaction between triethylborane and boron trichloride. This reaction allows for the controlled

exchange of substituents on the boron atom.

Experimental Protocol: Synthesis via Redistribution
Materials:

Triethylborane (Et3B)

Boron trichloride (BCl3)

Anhydrous, degassed solvent (e.g., hexane or heptane)

Schlenk line or glovebox for inert atmosphere operations

Distillation apparatus

Procedure:

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet. The entire apparatus

must be thoroughly flame-dried or oven-dried and cooled under an inert atmosphere.

Charging the Flask: In the reaction flask, place a solution of triethylborane in the anhydrous

solvent. The concentration should be approximately 1-2 M.
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Addition of Boron Trichloride: Cool the flask to 0 °C using an ice bath. Slowly add a

stoichiometric amount of boron trichloride (as a solution in the same solvent or condensed

directly into the dropping funnel) to the stirred triethylborane solution. The molar ratio of Et3B

to BCl3 should be carefully controlled to favor the formation of chlorodiethylborane. A 2:1

molar ratio of Et3B to BCl3 is theoretically required for the redistribution to yield exclusively

Et2BCl.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and then heat to reflux for 2-3 hours to ensure the redistribution equilibrium is

reached.

Purification: The product, chlorodiethylborane, can be isolated and purified by fractional

distillation under reduced pressure. The purity of the fractions should be monitored by NMR

spectroscopy.

Safety Note: Both triethylborane and boron trichloride are highly reactive and corrosive.

Triethylborane is pyrophoric. All manipulations must be carried out by trained personnel in a

well-ventilated fume hood under a stringent inert atmosphere.

Application in Stereoselective Aldol Reactions
Chlorodiethylborane is a key reagent for the generation of boron enolates from ketones,

which then undergo highly diastereoselective aldol reactions with aldehydes. The

stereochemical outcome of the reaction is controlled by the geometry of the boron enolate,

which is influenced by the steric bulk of the ketone substituents and the reaction conditions.

Experimental Protocol: Boron-Mediated Aldol Reaction
Materials:

Ketone (e.g., propiophenone)

Aldehyde (e.g., benzaldehyde)

Chlorodiethylborane (Et2BCl)

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
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Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Workup reagents (e.g., methanol, hydrogen peroxide, buffer solution)

Procedure:

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve

the ketone in the anhydrous solvent and cool the solution to -78 °C using a dry ice/acetone

bath. Add the tertiary amine base, followed by the slow, dropwise addition of a solution of

chlorodiethylborane. Stir the mixture at -78 °C for 30-60 minutes to allow for the formation

of the boron enolate.

Aldol Addition: To the same flask, add a solution of the aldehyde in the anhydrous solvent

dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-3 hours.

Workup: Quench the reaction by the addition of methanol. Allow the mixture to warm to 0 °C

and then add a buffered solution (e.g., phosphate buffer, pH 7) followed by the slow, careful

addition of hydrogen peroxide to oxidize the boron species.

Isolation and Purification: After stirring for an additional hour at room temperature, separate

the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The crude aldol product can then be purified by flash

column chromatography.

Reaction Mechanism Visualization
The stereochemical outcome of the boron-mediated aldol reaction can be rationalized by the

Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The

substituents on the enolate and the aldehyde preferentially occupy equatorial positions to

minimize steric interactions, thus dictating the stereochemistry of the newly formed

stereocenters.
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Caption: Boron-Mediated Aldol Reaction Workflow.

To cite this document: BenchChem. [Chlorodiethylborane: A Technical Guide for Researchers
and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1606905#chlorodiethylborane-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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